- Modified o-methyl-substituted IBX: room temperature oxidation of alcohols and sulfides in common organic solventsTetrahedron Letters, 2008, 49(1), 80-84,
Cas no 93-91-4 (Benzoylacetone)

Benzoylacetone structure
상품 이름:Benzoylacetone
Benzoylacetone 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Benzoylacetone
- 1-Phenyl-1,3-butanedione
- Benzoylacetone, (1-Phenyl-1,3-butanedione)
- Benzoylacetone
- 1-Benzoyl-2-propanone
- 1-phenyl-3-butanedione
- 1-phenyl-butane-1,3-dione
- 2-Propanone, benzoyl-
- 3-Butanedione,1-phenyl-1
- -Acetylacetophenone
- alpha-Acetylacetophenone
- Benzoyl-aceton Benzoylpropanone
- OMEGA-ACETYL ACETOPHENONE
- A-ACETYLHYPNONE
- A-ACETYLACETOPHENONE
- A-ACETYLMETHYL PHENYL KETONE
- ACETOACETOPHENONE
- ACETYLBENZOYLMETHANE
- METHYL PHENACYL KETONE
- AURORA 9175
- 1-BENZOYLACETONE CRYSTALLINE
- 1,3-Butanedione, 1-phenyl-
- 1-Phenylbutane-1,3-dione
- Benzoyl propanone
- α-Acetyl acetophenone
- 1-Phenyl-1,3-butanedione (ACI)
- 1-Methyl-3-phenyl-1,3-propanedione
- 1-Phenylbutan-1,3-dione
- 2-Acetylacetophenone
- 4-Oxo-4-phenylbutan-2-one
- 4-Phenyl-2,4-butanedione
- NSC 100655
- NSC 4015
- NSC 404283
- NSC 405722
- NSC 405723
- NSC 405724
- NSC 83580
- NSC 83581
- NSC 87898
- NSC 88942
- NSC 97232
- NSC 97233
- α-Acetylacetophenone
-
- MDL: MFCD00008786
- 인치: 1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
- InChIKey: CVBUKMMMRLOKQR-UHFFFAOYSA-N
- 미소: O=C(CC(C)=O)C1C=CC=CC=1
- BRN: 742413
계산된 속성
- 정밀분자량: 162.06800
- 동위원소 질량: 162.068
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 3
- 복잡도: 178
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 34.1A^2
- 상호 변형 이기종 수량: 5
- 표면전하: 0
- 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
실험적 성질
- 색과 성상: Powder
- 밀도: 1.09 g/mL at 25 °C(lit.)
- 융해점: 57.0 to 60.0 deg-C
- 비등점: 262°C(lit.)
- 플래시 포인트: 260-262℃
- 굴절률: 1.5678 (estimate)
- 용해도: 0.38g/l insoluble
- 수용성: 불용했어
- PSA: 34.14000
- LogP: 1.84840
- FEMA: 2422
- 민감성: 습도에 민감하다
- 용해성: 에탄올, 에틸에테르, 농염기 용액에 쉽게 용해되고 냉수에 약간 용해된다.
Benzoylacetone 보안 정보
- 신호어:Warning
- 피해 선언: H302
- 경고성 성명: P280-P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 보안 지침: S22-S24/25
- RTECS 번호:EK3540200
- TSCA:Yes
- 저장 조건:Inert atmosphere,Room Temperature
Benzoylacetone 세관 데이터
- 세관 번호:29143900
- 세관 데이터:
?? ?? ??:
2914399090개요:
2914399090. 기타 산소기단을 함유한 기타 아세톤은 함유하지 않는다.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%
?? ??:
?? ??, ?? ??, 사용, 아세톤 신고 포장
요약:
2914399090. 기타 산소관능단을 가지고 있지 않은 아세톤.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%
Benzoylacetone 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19842-25.0g |
1-phenylbutane-1,3-dione |
93-91-4 | 95% | 25g |
$43.0 | 2023-05-02 | |
Chemenu | CM157321-500g |
Benzoylacetone |
93-91-4 | 95+% | 500g |
$365 | 2022-06-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14537-250g |
Benzoylacetone, 98+% |
93-91-4 | 98+% | 250g |
¥1868.00 | 2023-03-02 | |
Fluorochem | 106600-10g |
Benzoyl acetone |
93-91-4 | 98% | 10g |
£15.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802179-100g |
Benzoylacetone |
93-91-4 | 98% | 100g |
¥938.00 | 2022-01-10 | |
Apollo Scientific | OR12814-25g |
Benzoylacetone |
93-91-4 | 97% | 25g |
£35.00 | 2025-02-19 | |
eNovation Chemicals LLC | D489477-25g |
Benzoylacetone |
93-91-4 | 97% | 25g |
$120 | 2024-05-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R052482-500g |
Benzoylacetone |
93-91-4 | 98% | 500g |
¥3325 | 2024-05-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14537-50g |
Benzoylacetone, 98+% |
93-91-4 | 98+% | 50g |
¥535.00 | 2023-03-02 | |
Enamine | EN300-19842-50.0g |
1-phenylbutane-1,3-dione |
93-91-4 | 95% | 50g |
$67.0 | 2023-05-02 |
Benzoylacetone 합성 방법
합성회로 1
반응 조건
1.1 Reagents: 1,2-Benziodoxol-3(1H)-one, 1-hydroxy-5-methoxy-7-methyl-, 1-oxide Solvents: Acetone ; 5 - 10 min, rt
1.2 12 h, rt
1.2 12 h, rt
참조
합성회로 2
반응 조건
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
참조
- The regioselective preparation of 1,3-diketonesTetrahedron Letters, 2002, 43(16), 2945-2948,
합성회로 3
반응 조건
1.1 Reagents: Zinc, diiodo-μ-methylenedi- Solvents: Tetrahydrofuran ; 2 - 5 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- A Tandem Reaction Initiated by 1,4-Addition of Bis(iodozincio)methane for 1,3-Diketone FormationJournal of the American Chemical Society, 2010, 132(2), 432-433,
합성회로 4
반응 조건
1.1 Reagents: Isopropanol , Sodium methoxide Catalysts: 2225846-01-3 Solvents: Tetrahydrofuran ; 24 h, 100 °C
참조
- Manganese-catalyzed transfer semihydrogenation of internal alkynes to E-alkenes with iPrOH as hydrogen sourceCatalysis Science & Technology, 2022, 12(9), 3004-3015,
합성회로 5
반응 조건
1.1 5 - 10 h, 85 - 105 °C
참조
- Preparation method of organic intermediate benzoylacetone, China, , ,
합성회로 6
반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 27 - 30 °C; 30 min, rt
1.2 Solvents: Dimethylformamide ; 1 h, rt
1.3 Reagents: Copper sulfate Solvents: Methanol , Water ; 1.5 h, 60 °C
1.2 Solvents: Dimethylformamide ; 1 h, rt
1.3 Reagents: Copper sulfate Solvents: Methanol , Water ; 1.5 h, 60 °C
참조
- Propargyl Bromide as an Excellent α-Bromoacetone Equivalent: Convenient and New Route to α-AroylacetonesJournal of Organic Chemistry, 2006, 71(1), 349-351,
합성회로 7
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
참조
- Preparation and utilization of a macromolecular analog of N-tert-butyl-N-ethylamine as a reusable amide baseJournal of Organic Chemistry, 1989, 54(3), 723-6,
합성회로 8
합성회로 9
반응 조건
1.1 Catalysts: (4R)-4-(Phenylmethoxy)-L-proline Solvents: Acetone ; 30 min, rt
1.2 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ; 30 min, rt
1.2 24 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Dichloromethane ; 30 min, rt
참조
- Proline-catalyzed aldol reactions of acyl cyanides with acetone: an efficient and convenient synthesis of 1,3-diketonesTetrahedron Letters, 2005, 46(50), 8785-8788,
합성회로 10
반응 조건
1.1 Solvents: Tetrahydrofuran ; 2 - 5 h, 25 °C
1.2 Reagents: Acetic-d3 acid ; 25 °C
1.2 Reagents: Acetic-d3 acid ; 25 °C
참조
- 1,4-Addition of Bis(iodozincio)methane to α,β-Unsaturated Ketones: chemical and Theoretical/Computational StudiesChemistry - A European Journal, 2010, 16(34), 10474-10481,
합성회로 11
합성회로 12
합성회로 13
반응 조건
1.1 Reagents: Water Catalysts: 1-Methyl-3-pentylimidazolium tetrafluoroborate Solvents: 1-Methyl-3-pentylimidazolium tetrafluoroborate ; 2 min, 50 psi, 125 °C
참조
- Ionic liquid promoted selective debromination of α-bromoketones under microwave irradiationTetrahedron, 2007, 63(1), 155-159,
합성회로 14
반응 조건
1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran ; 0 °C; 3 - 24 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
참조
- Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitorsBioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1581-1588,
합성회로 15
합성회로 16
반응 조건
1.1 Reagents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, chloride, compd. with zinc chloride (Z… ; 30 min, 60 °C
참조
- Choline Chloride.2ZnCl2: an excellent reagent for regioselective conversion of epoxides to vicinal-chlorohydrinsIndo American Journal of Pharmaceutical Research, 2015, 5(2), 760-766,
합성회로 17
반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Palladium, [[3-[(2-aminoethyl)amino]propyl]dimethylsilanol-N,N′]dichloro-, (SP-4… (Montmorillonite derivative) Solvents: Acetic acid
참조
- New montmorillonite silylpropylethylenediamine palladium(II) complex in oxidation of terminal olefinsJournal of Molecular Catalysis, 1992, 75(2), 141-6,
합성회로 18
반응 조건
1.1 Reagents: Acetic acid , Zinc Solvents: Dichloromethane
참조
- Synthesis of 1,3-dicarbonyl compounds by the oxidation of 3-hydroxycarbonyl compounds with Corey-Kim reagentSynthesis, 1988, (3), 178-83,
합성회로 19
반응 조건
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica-supported) Solvents: Dichloromethane ; 12 h, rt
참조
- Selective oxidation of aryl ketones to α-diketones with 4-aminoperoxybenzoic acid supported on silica gel in presence of airMonatshefte fuer Chemie, 2004, 135(11), 1409-1413,
합성회로 20
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Gold , 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel-, polymer with α-methyl-ω-[[3,4,5-t… Solvents: Water ; 40 h, 80 °C
참조
- Dendrimer-like core cross-linked micelle stabilized ultra-small gold nanoclusters as a robust catalyst for aerobic oxidation of α-hydroxy ketones in waterGreen Chemistry, 2016, 18(12), 3647-3655,
Benzoylacetone Raw materials
- 3-bromoprop-1-yne
- 2-(morpholin-4-yl)-2-phenylacetonitrile
- 2-Butanone, 4-hydroxy-4-phenyl-
- 1,3-Butanediol, 1-phenyl-
- 4-Phenyl-3-butyn-2-one
- 4-phenylbutan-2-one
- Zinc, diiodo-μ-methylene-d2-di- (9CI)
- 2-(dimethyl-lambda~4~-sulfanylidene)-1-phenyl-1,3-butanedione
- Ethanone, 1-[(2R,3S)-3-phenyloxiranyl]-, rel- (9CI)
- acetyl cyanide
- Poly[1-[(benzoyloxy)methyl]-1,2-ethanediyl]
- Benzylideneacetone
- Benzoyl cyanide
- 1,3-Butanedione, 2-bromo-1-phenyl-
- Acetophenone
- 1-phenylbut-2-yn-1-one
- 1-Phenylethenyl acetate
Benzoylacetone Preparation Products
Benzoylacetone 관련 문헌
-
Pankaj Gupta,Neha Mahajan,Subhash Chandra Taneja Catal. Sci. Technol. 2013 3 2462
-
Rajesh K. Jena,Mahesh Samanta,Mohan C. Sau,Sonali Panda,Braja N. Patra,Manish Bhattacharjee New J. Chem. 2022 46 13558
-
3. Metal–ligand complex formation in the presence of micelles. Part 2.—Kinetics of the reaction between copper (II) and 1-phenylbutane-1,3-dione (benzoylacetone) in the presence of non-ionic micelles of polyoxyethylene n-dodecyl etherYoshikazu Miyake,Masafumi Yamada,Tohru Kikuchi,Masaaki Teramoto J. Chem. Soc. Faraday Trans. 1992 88 1285
-
Jung Keun Kim,Ming Gong,Elvira A. Shokova,Viktor A. Tafeenko,Olga V. Kovaleva,Yangjie Wu,Vladimir V. Kovalev Org. Biomol. Chem. 2020 18 5625
-
5. Determination of the rate of tautomerization of 1-phenylbutane-1,3-dione (benzoylacetone) using the technique of solubilization into micellesYoshikazu Miyaka,Masato Shigeto,Masaaki Teramoto J. Chem. Soc. Faraday Trans. 1 1985 81 2941
93-91-4 (Benzoylacetone) 관련 제품
- 2228681-29-4(2-azido-2-(quinoxalin-2-yl)ethan-1-ol)
- 2680700-82-5(Tert-butyl 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)
- 2640822-02-0(2-(5-Chloro-1,3-benzoxazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 146714-97-8(WAY 100635 Hydrochloride)
- 2229087-90-3(2-(2-methoxy-4-nitrophenyl)cyclopropylmethanamine)
- 2416237-45-9(2-amino-3-(3,4-difluorophenoxy)-2-methylpropanenitrile hydrochloride)
- 1805745-13-4(1-Bromo-1-(4-chloro-2-ethoxyphenyl)propan-2-one)
- 1251923-87-1(2-5-(piperidin-4-yl)-1H-pyrazol-1-ylethan-1-ol)
- 1704390-10-2(3-1-(propan-2-yl)-1H-pyrazol-4-ylprop-2-en-1-amine)
- 2228448-64-2(2-fluoro-1-methoxy-4-(2-nitroethyl)benzene)
추천 공급업체
Amadis Chemical Company Limited
(CAS:93-91-4)Benzoylacetone

순결:99%
재다:500g
가격 ($):354.0